molecular formula C6H2F12O3 B12300991 1,1,1,3,3,3-hexafluoropropan-2-one;hydrate

1,1,1,3,3,3-hexafluoropropan-2-one;hydrate

Cat. No.: B12300991
M. Wt: 350.06 g/mol
InChI Key: PYBKKBPBGULTNT-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its high stability and reactivity. The compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate is typically synthesized from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated . The reaction involves the vapor-phase catalytic reaction of hexafluoroacetone with hydrogen in the presence of a nickel catalyst under mild temperature conditions (30-140°C) .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for various applications in different industries.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated products.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, leading to a variety of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is often used for reduction reactions.

    Substitution: Various nucleophiles can be used to substitute the fluorine atoms under controlled conditions.

Major Products: The major products formed from these reactions include various fluorinated alcohols, ketones, and other derivatives, which are valuable in different chemical processes .

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-hexafluoropropan-2-one;hydrate exerts its effects involves its high ionizing power and ability to facilitate reactions under mild conditions. The compound’s fluorine atoms create a highly polar environment, which enhances the reactivity of other molecules in the reaction mixture . This property makes it an excellent solvent and catalyst in various chemical processes.

Comparison with Similar Compounds

Uniqueness: 1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate is unique due to its combination of high stability, reactivity, and ability to facilitate reactions under mild conditions. Its specific properties make it more suitable for certain applications compared to its similar counterparts .

Properties

Molecular Formula

C6H2F12O3

Molecular Weight

350.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-one;hydrate

InChI

InChI=1S/2C3F6O.H2O/c2*4-2(5,6)1(10)3(7,8)9;/h;;1H2

InChI Key

PYBKKBPBGULTNT-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O

Origin of Product

United States

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